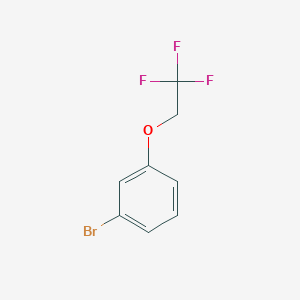

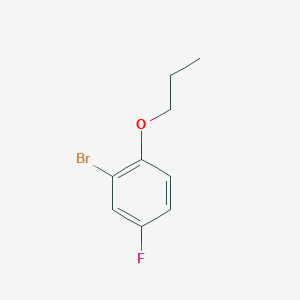

2-Bromo-4-(2-chlorophenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated butenes can be achieved through various methods. For instance, the synthesis of "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene" was accomplished via electrooxidative double ene-type chlorination, which suggests that similar electrochemical methods could potentially be applied to synthesize "2-Bromo-4-(2-chlorophenyl)-1-butene" . Additionally, the Wittig-Horner reaction was used to synthesize "(Z)-1-Bromo-2-methyl-1-butene," indicating that phosphorus ylides could be employed in the synthesis of brominated butenes .

Molecular Structure Analysis

The molecular structure of halogenated butenes can vary significantly. For example, "4-chloro-1-butene" and "4-bromo-1-butene" exhibit multiple conformers, with the most abundant form having a gauche carbon skeleton and an anti halogen atom . This suggests that "this compound" may also exhibit conformational isomerism due to the presence of halogen atoms, which can influence the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of halogenated butenes can be influenced by the presence of functional groups. The electrochemical preparation of "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene" resulted in selective synthesis, which implies that the functional groups in "this compound" could also dictate its reactivity in similar electrochemical reactions . Moreover, the crystal structure of "4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene" shows that the presence of additional substituents like nitro groups and sulfanyl chains can affect the planarity and conformation of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butenes are influenced by their molecular structure. The study of "4-chloro-1-butene" and "4-bromo-1-butene" conformers indicates that the presence of halogens affects the energy differences between conformers, which could impact the boiling and melting points of these compounds . Additionally, the crystal structures of bis(halophenyl) butenediones show that halogen interactions, such as C—Cl...Cl and C—Br...Br, can influence the solid-state packing and potentially the solubility of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds, such as the synthesis and crystal structures of derivatives, highlights the importance of molecular structure in determining chemical properties and reactivity. For example, the study by Lastovickova et al. (2018) on bis(4-chlorophenyl) and bis(4-bromophenyl) derivatives emphasizes the role of molecular configuration in intermolecular interactions, which are crucial for understanding the chemical behavior of "2-Bromo-4-(2-chlorophenyl)-1-butene" derivatives (Lastovickova, La Scala, & Sausa, 2018).

Photochemical Reactivity

The photochemistry of related chlorophenol compounds, as explored by Protti et al. (2004), provides insight into the potential reactivity under light exposure, offering pathways to novel photochemical reactions and products. Such studies contribute to understanding how "this compound" might react under similar conditions, highlighting its application in synthesizing arylated products through photoinduced reactions (Protti, Fagnoni, Mella, & Albini, 2004).

Thermal Chemistry and Isomerization

Investigating the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces, including studies on isomerization mechanisms by Lee and Zaera (2005), is relevant for understanding the thermal stability and reactivity of "this compound." These insights are crucial for applications in catalysis and material science, where thermal processes are involved (Lee & Zaera, 2005).

Electronic and Optical Properties

The study by Nazeer et al. (2020) on the selective arylation of similar compounds and their electronic and non-linear optical (NLO) properties via DFT studies opens up avenues for using "this compound" in developing materials with specific electronic and optical characteristics. Such properties are essential for applications in optoelectronics and photonics (Nazeer et al., 2020).

properties

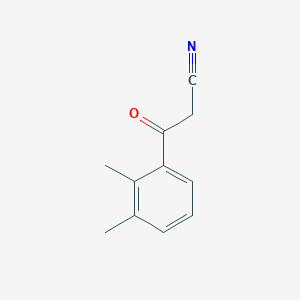

IUPAC Name |

1-(3-bromobut-3-enyl)-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSNVIQQHNBSOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641108 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731772-02-4 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)